(3-Methoxythien-2-yl)methylamine
Overview
Description
“(3-Methoxythien-2-yl)methylamine” is a chemical compound with the molecular formula C6H9NOS . It has an average mass of 143.207 Da and a monoisotopic mass of 143.040482 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 220.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 39.8±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 122.9±3.0 cm3 .Scientific Research Applications
Photopolymerization Enhancement
A novel compound with a chromophore group directly linked to the aminoxyl function showed significant alterations in the photophysical or photochemical properties of the starting chromophore under UV irradiation. This compound, used in nitroxide-mediated photopolymerization, demonstrated a linear growth of poly(n-butyl acrylate) chains, marking its efficiency in photoinitiation and photoiniferter applications in the field of polymer chemistry (Guillaneuf et al., 2010).
Catalysis in Methoxycarbonylation
Palladium(II) complexes formed with (3-Methoxythien-2-yl)methylamine-related ligands were studied for their catalytic efficiency in the methoxycarbonylation of olefins. The structural composition of these complexes influenced the production of linear and branched esters, demonstrating the compound's relevance in catalysis and the synthesis of complex organic molecules (Zulu et al., 2020).
Synthesis of Complex Molecules
The reactivity of this compound with various compounds in specific conditions leads to the formation of complex molecules. For example, its reaction with methyl 2-(4-allyl-2-methoxyphenoxy)acetate results in the formation of target amides, indicating its utility in the synthesis of intricate chemical structures (Novakov et al., 2017).
Pharmaceutical Compound Synthesis
In the pharmaceutical realm, this compound derivatives are used for synthesizing compounds with potential anti-inflammatory properties. These derivatives are based on the structural relationship with other molecules known for their anti-inflammatory activity, demonstrating the compound's significance in medicinal chemistry (Moloney, 2001).
Safety and Hazards
Properties
IUPAC Name |
(3-methoxythiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDVAKBOBBYCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656434 | |
Record name | 1-(3-Methoxythiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-37-6 | |
Record name | 3-Methoxy-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946409-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxythiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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